molecular formula C44H58N2O4PPdS- B12056038 bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

Cat. No.: B12056038
M. Wt: 848.4 g/mol
InChI Key: VGVZQTYHQRVKCK-UHFFFAOYSA-N
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Description

MorDalPhos Pd G4 is a powerful ligand used in classic cross-coupling reactions. It is combined with the Buchwald Fourth Generation Palladacycle, making it a highly effective catalyst. This compound is bench stable and soluble in most organic solvents .

Preparation Methods

MorDalPhos Pd G4 is synthesized through a series of chemical reactions involving the combination of various reagents under specific conditions. . Industrial production methods for MorDalPhos Pd G4 involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

MorDalPhos Pd G4 undergoes various types of reactions, including:

  • Buchwald-Hartwig Cross Coupling Reaction
  • Heck Reaction
  • Hiyama Coupling
  • Negishi Coupling
  • Sonogashira Coupling
  • Stille Coupling
  • Suzuki-Miyaura Coupling

Common reagents used in these reactions include aryl halides, organometallic reagents, and bases. The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

MorDalPhos Pd G4 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of MorDalPhos Pd G4 involves the formation of a palladium complex that facilitates the cross-coupling reactions. The palladium center undergoes oxidative addition with the aryl halide, followed by transmetalation with the organometallic reagent, and finally reductive elimination to form the desired product. The ligand stabilizes the palladium center and enhances its reactivity, making the cross-coupling reactions more efficient .

Comparison with Similar Compounds

MorDalPhos Pd G4 is unique due to its high stability and solubility in organic solvents. Similar compounds include:

  • AdBrettPhos Pd G3
  • JackiePhos Pd G3
  • MorDalphos Pd G3
  • DavePhos-Pd-G3
  • RockPhos Pd G3
  • APhos Pd G3
  • (t-Bu)PhCPhos Pd G3
  • cataCXium® A Pd G3
  • EPhos Pd G4

These compounds share similar applications in cross-coupling reactions but differ in their ligand structures and reactivity profiles .

Properties

Molecular Formula

C44H58N2O4PPdS-

Molecular Weight

848.4 g/mol

IUPAC Name

bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;methanesulfonic acid;N-methyl-2-phenylaniline;palladium

InChI

InChI=1S/C30H42NOP.C13H12N.CH4O3S.Pd/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-5(2,3)4;/h1-4,21-26H,5-20H2;2-7,9-10,14H,1H3;1H3,(H,2,3,4);/q;-1;;

InChI Key

VGVZQTYHQRVKCK-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.[Pd]

Origin of Product

United States

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